molecular formula C16H14Cl3IN2O B11986185 2-phenyl-N-{2,2,2-trichloro-1-[(4-iodophenyl)amino]ethyl}acetamide

2-phenyl-N-{2,2,2-trichloro-1-[(4-iodophenyl)amino]ethyl}acetamide

Cat. No.: B11986185
M. Wt: 483.6 g/mol
InChI Key: HAVJKVLJDZOEKX-UHFFFAOYSA-N
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Description

2-phenyl-N-{2,2,2-trichloro-1-[(4-iodophenyl)amino]ethyl}acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phenyl group, a trichloroethyl group, and an iodophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{2,2,2-trichloro-1-[(4-iodophenyl)amino]ethyl}acetamide typically involves multiple steps. One common method includes the reaction of 2-phenylacetamide with 2,2,2-trichloroethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{2,2,2-trichloro-1-[(4-iodophenyl)amino]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a compound with additional hydroxyl or carbonyl groups, while reduction may yield a more saturated compound.

Scientific Research Applications

2-phenyl-N-{2,2,2-trichloro-1-[(4-iodophenyl)amino]ethyl}acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenyl-N-{2,2,2-trichloro-1-[(4-iodophenyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The pathways involved can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}acetamide
  • 2-phenyl-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}acetamide
  • 2-phenyl-N-{2,2,2-trichloro-1-[(4-toluidino)ethyl]acetamide

Uniqueness

What sets 2-phenyl-N-{2,2,2-trichloro-1-[(4-iodophenyl)amino]ethyl}acetamide apart from similar compounds is the presence of the iodophenyl group

Properties

Molecular Formula

C16H14Cl3IN2O

Molecular Weight

483.6 g/mol

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]acetamide

InChI

InChI=1S/C16H14Cl3IN2O/c17-16(18,19)15(21-13-8-6-12(20)7-9-13)22-14(23)10-11-4-2-1-3-5-11/h1-9,15,21H,10H2,(H,22,23)

InChI Key

HAVJKVLJDZOEKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)I

Origin of Product

United States

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